Cas no 7251-26-5 (Benzonitrile,2,6-dimethyl-3-nitro-)

Benzonitrile,2,6-dimethyl-3-nitro- is a nitrated aromatic compound featuring a benzonitrile core substituted with two methyl groups at the 2- and 6-positions and a nitro group at the 3-position. This structure imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The electron-withdrawing nitro and nitrile groups enhance reactivity in nucleophilic substitution and reduction reactions, while the methyl groups influence regioselectivity. Its high purity and stability under standard conditions ensure consistent performance in research and industrial applications. The compound is typically handled under controlled conditions due to its potential reactivity.
Benzonitrile,2,6-dimethyl-3-nitro- structure
7251-26-5 structure
Product Name:Benzonitrile,2,6-dimethyl-3-nitro-
CAS No:7251-26-5
MF:C9H8N2O2
MW:176.172021865845
CID:578171
PubChem ID:239334
Update Time:2025-06-23

Benzonitrile,2,6-dimethyl-3-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzonitrile,2,6-dimethyl-3-nitro-
    • 2,6-dimethyl-3-nitrobenzonitrile
    • 2,6-Dimethyl-3-nitrocyanbenzol
    • 3-Nitro-2,6-dimethyl-benzonitril
    • AC1L62WL
    • AC1Q4R7I
    • AR-1D4969
    • CTK5D6309
    • NSC44281
    • NSC-44281
    • DTXSID40286225
    • 7251-26-5
    • Inchi: 1S/C9H8N2O2/c1-6-3-4-9(11(12)13)7(2)8(6)5-10/h3-4H,1-2H3
    • InChI Key: KYUUFJVTIQMYLH-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CC=C(C)C(C#N)=C1C)=O

Computed Properties

  • Exact Mass: 176.05864
  • Monoisotopic Mass: 176.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 69.6Ų

Experimental Properties

  • PSA: 66.93
  • LogP: 2.60648

Benzonitrile,2,6-dimethyl-3-nitro- Pricemore >>

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Additional information on Benzonitrile,2,6-dimethyl-3-nitro-

Introduction to Benzonitrile,2,6-dimethyl-3-nitro- (CAS No. 7251-26-5)

Benzonitrile,2,6-dimethyl-3-nitro-, identified by its Chemical Abstracts Service (CAS) number 7251-26-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of nitroaromatics, characterized by the presence of a nitro group (-NO₂) attached to an aromatic ring. The structural features of Benzonitrile,2,6-dimethyl-3-nitro-, including its dimethyl substitution at the 2 and 6 positions of the benzene ring, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.

The significance of Benzonitrile,2,6-dimethyl-3-nitro- lies in its potential applications as a building block for more complex molecules. In recent years, there has been growing interest in this compound due to its role in the synthesis of pharmaceutical intermediates. Researchers have explored its utility in constructing heterocyclic compounds, which are prevalent in many bioactive molecules. The nitro group in Benzonitrile,2,6-dimethyl-3-nitro- can be readily reduced to an amine group, facilitating further functionalization and diversification of molecular structures.

One of the most compelling aspects of Benzonitrile,2,6-dimethyl-3-nitro- is its incorporation into drug discovery programs. The nitroaromatic scaffold is well-documented for its biological activity across various therapeutic areas. For instance, derivatives of nitroaromatics have shown promise in the development of antimicrobial and anticancer agents. The dimethyl substitution pattern enhances lipophilicity and metabolic stability, making it an attractive candidate for medicinal chemists seeking to optimize pharmacokinetic profiles.

Recent advancements in computational chemistry have further highlighted the potential of Benzonitrile,2,6-dimethyl-3-nitro- as a key intermediate. Molecular modeling studies suggest that this compound can serve as a precursor for designing novel ligands targeting specific biological pathways. For example, researchers have investigated its use in developing small-molecule inhibitors for enzymes involved in inflammation and neurodegeneration. The structural flexibility offered by the dimethyl groups allows for fine-tuning of binding interactions with biological targets.

The synthesis of Benzonitrile,2,6-dimethyl-3-nitro- typically involves multi-step organic transformations starting from commercially available precursors. Nitration reactions are commonly employed to introduce the nitro group at the desired position on the benzene ring. The subsequent methylation steps require careful control of reaction conditions to achieve regioselectivity and high yields. Advances in catalytic systems have improved the efficiency and sustainability of these synthetic routes.

In industrial settings, Benzonitrile,2,6-dimethyl-3-nitro- is produced under controlled conditions to ensure safety and environmental compliance. While nitroaromatic compounds require careful handling due to their reactivity and potential toxicity, modern manufacturing processes emphasize green chemistry principles. Solvent recovery systems and catalytic reduction methods are employed to minimize waste and energy consumption.

The applications of Benzonitrile,2,6-dimethyl-3-nitro- extend beyond pharmaceuticals into agrochemicals. Researchers have explored its use as a precursor for herbicides and fungicides that leverage the bioactivity of nitroaromatics. The structural features contribute to both efficacy and selectivity in crop protection strategies.

Future research directions for Benzonitrile,2,6-dimethyl-3-nitro- include exploring novel synthetic methodologies and expanding its utility in drug discovery. Biocatalytic approaches are being investigated as alternative synthetic routes that offer improved selectivity and sustainability. Additionally, computational screening methods are being refined to identify new derivatives with enhanced biological activity.

In conclusion,Benzonitrile,2,6-dimethyl-3-nitro-(CAS No. 7251-26-5) represents a versatile intermediate with significant potential across multiple industries. Its unique structural features make it a valuable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound,Benzonitrile, dimethyl, nitro, will undoubtedly remain at the forefront of chemical innovation.

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